

Retrosynthetic analysis of 1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate

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Compound of Interest

Compound Name:	1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate
Cat. No.:	B1294044

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An In-depth Technical Guide to the Retrosynthetic Analysis of **1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed retrosynthetic analysis and a proposed synthetic route for **1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate**, a substituted indole derivative of interest in medicinal chemistry and drug development. The strategic placement of a bulky tert-butoxycarbonyl (Boc) group on the indole nitrogen and a methyl ester at the 7-position offers a versatile scaffold for further chemical modifications.

Retrosynthetic Analysis

The retrosynthetic analysis of the target molecule, **1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate** (I), involves a systematic deconstruction of the molecule into simpler, readily available starting materials. The primary disconnections focus on the functional group manipulations of the N-Boc protecting group and the C-7 methyl ester, followed by the formation of the core indole structure.

A logical retrosynthetic pathway is as follows:

- Functional Group Interconversion (FGI): The initial disconnection targets the N-tert-butoxycarbonyl (Boc) group, a common protecting group for indoles. This leads to the intermediate methyl 1H-indole-7-carboxylate (II). The introduction of a Boc group is a standard and high-yielding reaction.
- C-O Disconnection: The next disconnection is the methyl ester at the C-7 position, which can be retrosynthetically cleaved to the corresponding carboxylic acid, 1H-indole-7-carboxylic acid (III). This suggests a forward synthesis step of esterification.
- C-N and C-C Disconnection (Indole Ring Formation): The formation of the indole ring itself is the most complex part of the retrosynthesis. A plausible approach is to construct the indole from a suitably substituted benzene derivative. The Leimgruber-Batcho indole synthesis provides a viable route, starting from 2-methyl-3-nitrobenzaldehyde (IV). This aldehyde can be condensed with N,N-dimethylformamide dimethyl acetal to form an enamine, which is then reductively cyclized to form the indole ring. The aldehyde (IV) can be synthesized from 2-methyl-3-nitrobenzoic acid (V), which in turn is accessible from 2-methyl-3-nitroaniline (VI) via a Sandmeyer reaction.

The following diagram illustrates this retrosynthetic strategy.



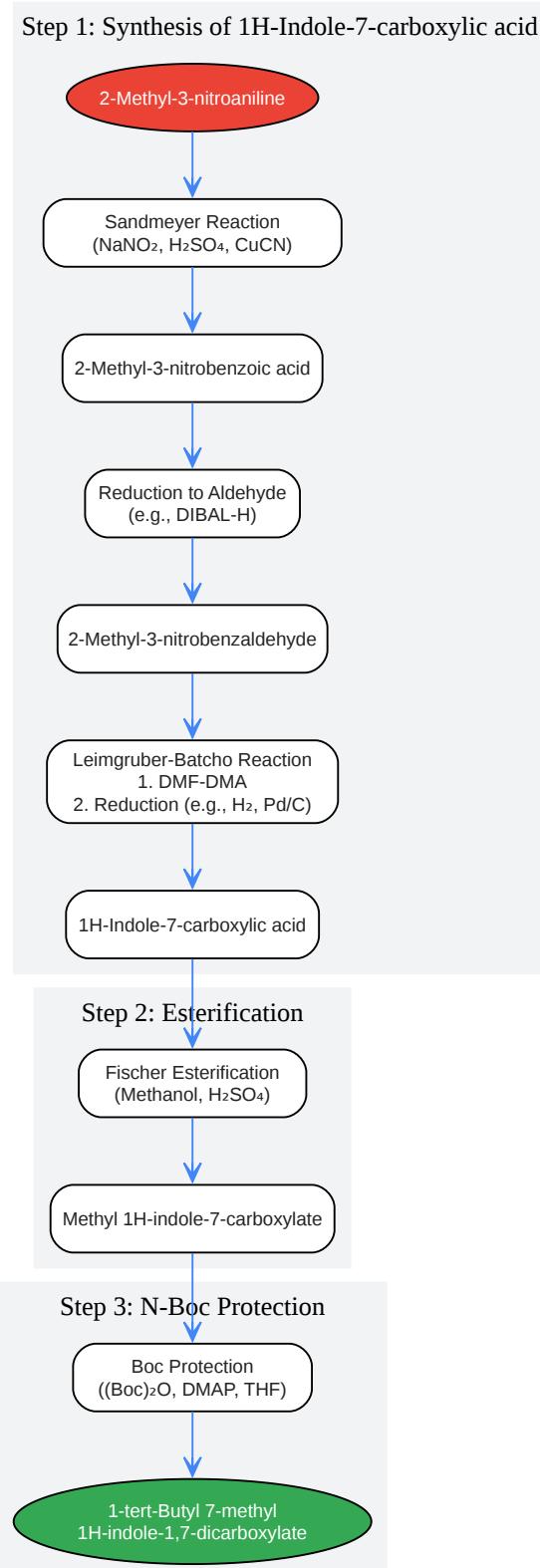
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Caption: Retrosynthetic analysis of **1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate**.

Proposed Forward Synthesis

Based on the retrosynthetic analysis, a multi-step forward synthesis is proposed. The workflow begins with the synthesis of the key intermediate, 1H-indole-7-carboxylic acid, followed by esterification and N-protection.

The diagram below outlines the proposed experimental workflow.

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